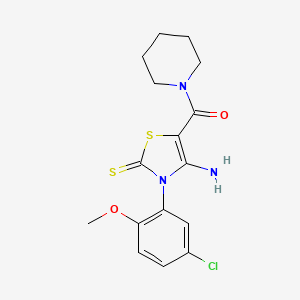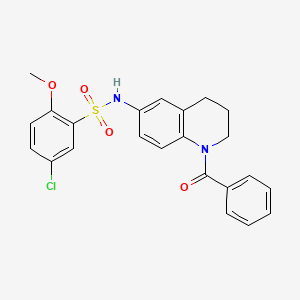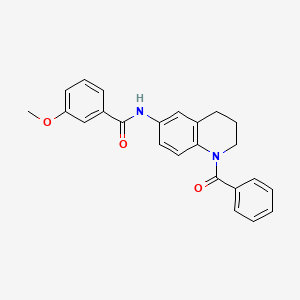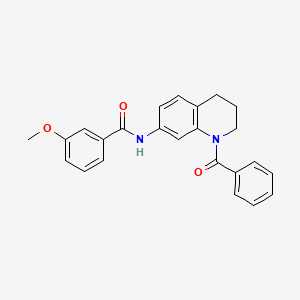![molecular formula C19H17N3O4S B6561333 N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-3-methoxybenzamide CAS No. 921838-72-4](/img/structure/B6561333.png)
N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-3-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-3-methoxybenzamide, also known as NMPB, is a synthetic compound that has been studied for its potential applications in scientific research. NMPB has been found to have a wide range of biochemical and physiological effects, making it a useful tool for researchers in various fields.
科学的研究の応用
N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-3-methoxybenzamide has been studied for its potential applications in scientific research. It has been used as an inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs. It has also been used to study the effects of oxidative stress in cells and to study the effects of drugs on the central nervous system. Additionally, this compound has been used to study the effects of drugs on the cardiovascular system and to study the effects of drugs on the immune system.
作用機序
N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-3-methoxybenzamide works by inhibiting the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs. By inhibiting these enzymes, this compound can prevent the metabolism of drugs and thus increase their efficacy. Additionally, this compound can also act as an antioxidant, which can help to reduce oxidative stress in cells.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the activity of cytochrome P450 enzymes, which can lead to increased efficacy of drugs. Additionally, it can act as an antioxidant, which can help to reduce oxidative stress in cells. This compound can also affect the cardiovascular system by increasing blood pressure and heart rate and can affect the immune system by increasing the production of cytokines.
実験室実験の利点と制限
N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-3-methoxybenzamide has a number of advantages and limitations when used in lab experiments. One of the main advantages of using this compound is that it is a relatively inexpensive compound that can be easily synthesized. Additionally, it has a wide range of biochemical and physiological effects, making it a useful tool for researchers in various fields. However, one of the main limitations of using this compound is that it can be toxic to cells and can cause side effects in humans.
将来の方向性
There are a number of potential future directions for research involving N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-3-methoxybenzamide. One potential direction is to further study its effects on the cardiovascular system and immune system. Additionally, further research could be done to explore the potential applications of this compound in drug development, as well as its potential uses in cancer treatment. Finally, further research could be done to explore the potential side effects of this compound in humans and to develop safer methods of synthesizing the compound.
合成法
N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-3-methoxybenzamide can be synthesized through a two-step process. The first step involves the reaction of 4-methoxybenzaldehyde with 6-methanesulfonylpyridazin-3-yl chloride in an aqueous solution of sodium hydroxide. The resulting product is then reacted with anhydrous sodium acetate in acetic acid to form this compound.
特性
IUPAC Name |
3-methoxy-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4S/c1-26-16-5-3-4-14(12-16)19(23)20-15-8-6-13(7-9-15)17-10-11-18(22-21-17)27(2,24)25/h3-12H,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXVLZCCJYAAFFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{[5-(3,4-dimethoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B6561269.png)
![3-benzyl-2-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one](/img/structure/B6561276.png)
![2-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-[(thiophen-2-yl)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B6561279.png)


![4-amino-3-(5-chloro-2-methoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide](/img/structure/B6561308.png)

![N-[3-(6-methoxypyridazin-3-yl)phenyl]-4-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B6561323.png)
![6-{[4-(3-methoxybenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one](/img/structure/B6561328.png)
![N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methoxybenzamide](/img/structure/B6561329.png)


![N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]-3-methoxybenzamide](/img/structure/B6561349.png)
![N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methoxybenzamide](/img/structure/B6561352.png)
